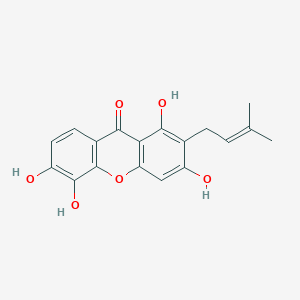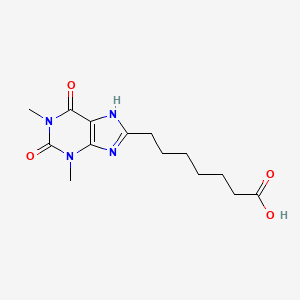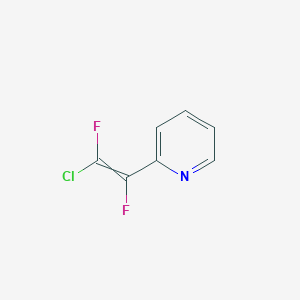![molecular formula C17H23NO6 B14744102 Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-28-8](/img/structure/B14744102.png)
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from carboxylic acids and alcohols. This compound is characterized by the presence of a nitrophenyl group, which is a benzene ring substituted with a nitro group (NO2), and a propanedioate group, which is a diester of malonic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate can be achieved through a multi-step process involving the alkylation of diethyl malonate with an appropriate alkyl halide. The general steps are as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the alkylated product.
Nitration: The alkylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Amide or ether derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: An ester with a similar structure but with a keto group instead of a nitrophenyl group.
Uniqueness
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5345-28-8 |
|---|---|
Fórmula molecular |
C17H23NO6 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
diethyl 2-ethyl-2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-9-7-8-10-14(13)18(21)22/h7-10H,4-6,11-12H2,1-3H3 |
Clave InChI |
OGGDIGKWJMPBAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


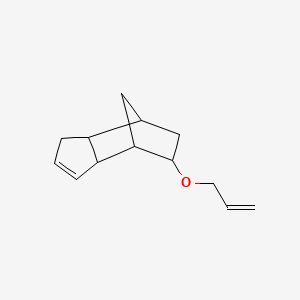
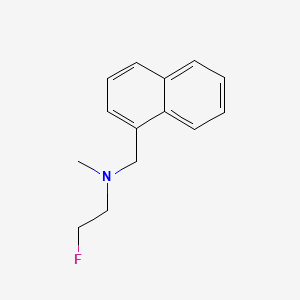
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
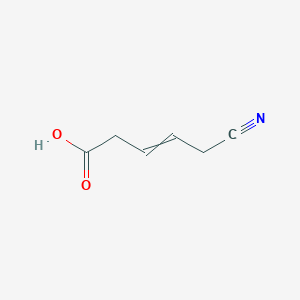
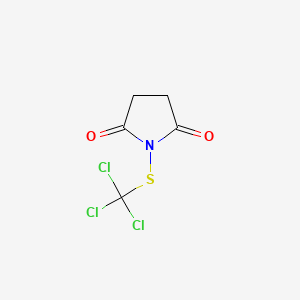
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
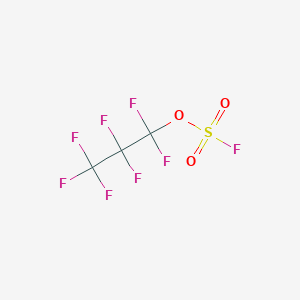
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
